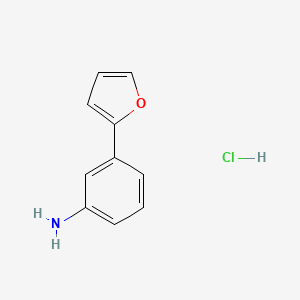

3-(Furan-2-yl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(furan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKJCDNJJZHUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(Furan-2-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of 3-(Furan-2-yl)aniline hydrochloride. This compound, which incorporates both a furan and an aniline moiety, is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] While specific experimental data for the 3-isomer is not extensively published, this document synthesizes information from established chemical principles and data from closely related analogues to offer a robust profile for researchers, scientists, and drug development professionals. Key sections include physicochemical properties, predictive spectroscopic analysis, detailed, field-proven synthetic protocols, reactivity, and critical safety information.

Compound Identification and Physicochemical Properties

3-(Furan-2-yl)aniline hydrochloride is the salt form of the free base, 3-(Furan-2-yl)aniline. The protonation of the aniline nitrogen to form the hydrochloride salt is a common strategy to enhance the compound's stability and aqueous solubility, which is a desirable trait for many pharmaceutical and experimental applications.[3]

| Property | Value / Description | Rationale / Comparative Data Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO | Derived from structure.[4] |

| Molecular Weight | 195.65 g/mol | Calculated from molecular formula.[5] |

| Appearance | White to off-white or tan crystalline solid | Typical appearance for aniline salts.[6] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base.[6] |

| Melting Point | Data not available. | For context, aniline hydrochloride melts at 198°C.[7][8] The melting point will be substantially different from the free base. |

| Boiling Point | Data not available. | Decomposes upon strong heating. Aniline hydrochloride boils at 245°C.[8] |

Spectroscopic Characterization: A Predictive Analysis

Definitive experimental spectra for 3-(Furan-2-yl)aniline hydrochloride are not widely available. However, a detailed predictive analysis based on the known spectral behavior of furan, aniline, and related structures provides a strong framework for its characterization.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex and highly informative.

-

Aniline Protons (Aromatic): The protons on the 1,3-disubstituted benzene ring will not present as simple doublets. Instead, they will form a complex multiplet system (an ABCD spin system) in the aromatic region, typically between δ 7.0-7.8 ppm.

-

Furan Protons (Aromatic): Three distinct signals are expected for the furan ring protons. The proton at the 5-position will likely appear as a doublet of doublets around δ 7.6 ppm. The proton at the 3-position will be a doublet of doublets around δ 6.7 ppm, and the proton at the 4-position will appear as a doublet of doublets around δ 6.5 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and the solvent used (e.g., DMSO-d₆ or D₂O). This peak will be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 10 unique signals corresponding to the carbon atoms in the molecule, all expected within the aromatic region (δ 100-160 ppm). The carbon attached to the nitrogen will be shifted downfield, as will the carbons of the furan ring attached to the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: A very broad and strong absorption band is expected in the 2500-3200 cm⁻¹ region, characteristic of the ammonium salt (-NH₃⁺).[10][11]

-

C-H Stretching (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).

-

C=C Stretching (Aromatic): Multiple sharp bands of medium intensity are expected between 1450-1600 cm⁻¹.

-

C-O-C Stretching (Furan): A strong, characteristic absorption band for the furan ether linkage is expected around 1010-1080 cm⁻¹.[12]

Mass Spectrometry (MS)

When analyzing the free base (MW: 159.18 g/mol ), the mass spectrum under electron impact (EI) ionization would show a prominent molecular ion peak (M⁺) at m/z = 159.[4]

-

Key Fragmentation: A characteristic fragmentation pattern for furan-containing compounds is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a significant fragment ion at m/z = 131.[13][14][15] Further fragmentation of the aniline moiety would also be observed.

Synthesis and Purification Protocols

The most logical and widely applied method for constructing the C-C bond between the furan and aniline rings is the Suzuki-Miyaura cross-coupling reaction.[16][17] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.[18]

Workflow for Synthesis and Salt Formation

Caption: General workflow for synthesis and purification.

Protocol 1: Synthesis of 3-(Furan-2-yl)aniline (Free Base)

Expertise & Causality: This protocol employs a standard Suzuki-Miyaura coupling. The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the catalytic cycle. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step to occur.[19]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent & Catalyst Addition: Add a degassed 4:1 mixture of Toluene:Water as the solvent. Bubble the inert gas through the solution for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 3-bromoaniline is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield pure 3-(Furan-2-yl)aniline.

Protocol 2: Formation of 3-(Furan-2-yl)aniline Hydrochloride

Trustworthiness: This protocol ensures high purity by starting with purified free base and using anhydrous solvents to prevent the formation of hydrates or the hydrolysis of the product. Washing with cold solvent minimizes product loss.

-

Preparation: Dissolve the purified 3-(Furan-2-yl)aniline (1.0 eq) in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

-

Acidification: Cool the solution in an ice bath (0°C). Slowly add a solution of 2.0 M HCl in diethyl ether (1.1 eq) dropwise with constant stirring.

-

Precipitation: A precipitate will form upon addition of the acid. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or unreacted starting material. Dry the final product under high vacuum to yield 3-(Furan-2-yl)aniline hydrochloride.

Chemical Reactivity and Stability

-

Aniline Moiety: The aniline portion of the molecule is a weak base. As the hydrochloride salt, the amine is protonated (-NH₃⁺), rendering it less susceptible to oxidation compared to the free base. It can be readily deprotonated back to the free amine with a mild base.

-

Furan Moiety: The furan ring is an electron-rich aromatic system. While aromatic, it is sensitive to strong acids and can undergo polymerization or ring-opening under harsh acidic conditions. However, under the conditions for hydrochloride salt formation, it is generally stable.

-

Overall Stability: The hydrochloride salt is typically a stable, crystalline solid that is less prone to air oxidation and discoloration than its free base counterpart, making it ideal for long-term storage.[3]

Applications in Research and Drug Development

The 3-(Furan-2-yl)aniline scaffold is a valuable intermediate for the synthesis of more complex molecules. The furan ring is often used in medicinal chemistry as a bioisostere for a phenyl ring, which can modulate a compound's steric and electronic properties, potentially improving metabolic stability or receptor binding interactions.[2][20]

-

Medicinal Chemistry: Derivatives are investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][21][22]

-

Materials Science: The conjugated system of the furan and aniline rings makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.

Safety and Handling

Due to a lack of a specific Safety Data Sheet (SDS) for this exact compound, the hazard profile is based on data for aniline hydrochloride and general aniline derivatives.[7][23][24] The compound should be handled as a hazardous substance.[6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[7][8] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[7][8] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[7][8] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[7][8] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[7][8] |

Handling Precautions:

-

Always use appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

-

Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

Avoid all direct contact with skin and eyes.

-

High-level exposure to aniline derivatives can cause methemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[6]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57473768, 2-(Furan-3-yl)aniline. Retrieved from [Link]

- Krasavin, M., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)

- Bouchonnet, S., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(5), 1779–1785.

- Chen, J., et al. (2016). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. Royal Society Open Science, 3(9), 160455.

-

NIST. (n.d.). Aniline hydrochloride in NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

- Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4598.

- Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005.

-

Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. Retrieved from [Link]

-

ResearchGate. (2015). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

-

ResearchGate. (2016). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

- Arcadi, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.

-

LookChem. (2025). 3-phenylfuran. Retrieved from [Link]

-

ResearchGate. (2017). Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 224-232.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved from [Link]

-

PENTA. (2024). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl furan. Retrieved from [Link]

-

Orient J Chem. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Aniline hydrochloride. Retrieved from [Link]

-

AquaPhoenix Scientific. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. Retrieved from [Link]

-

ACS Publications. (2024). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ANILINE HYDROCHLORIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). DOx. Retrieved from [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. orientjchem.org [orientjchem.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-(Furan-3-yl)aniline | C10H9NO | CID 57473768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 855948-13-9|2-(Furan-2-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 6. nj.gov [nj.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. Aniline hydrochloride [webbook.nist.gov]

- 11. Aniline hydrochloride(142-04-1) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. imreblank.ch [imreblank.ch]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tcichemicals.com [tcichemicals.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. researchgate.net [researchgate.net]

- 23. carlroth.com [carlroth.com]

- 24. fishersci.com [fishersci.com]

Technical Monograph: 3-(Furan-2-yl)aniline Hydrochloride (CAS 102269-42-1)

Executive Summary & Chemical Architecture

3-(Furan-2-yl)aniline hydrochloride represents a critical "privileged scaffold" in modern drug discovery. Structurally, it consists of an electron-rich furan ring coupled to an aniline moiety at the meta position. This biaryl-like system serves as a bioisostere for biphenyl pharmacophores, offering altered lipophilicity (LogP) and hydrogen-bonding potential while maintaining planar geometry.

While CAS 102269-42-1 technically designates the parent free base (3-(Furan-2-yl)aniline), the hydrochloride salt is the preferred form for storage and biological assaying due to enhanced aqueous solubility and resistance to oxidative degradation (furan rings are susceptible to ring-opening oxidation over time).

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-(Furan-2-yl)aniline hydrochloride |

| Molecular Formula | C₁₀H₉NO[1][2][3] · HCl |

| Molecular Weight | 195.65 g/mol (Salt) / 159.19 g/mol (Free Base) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, MeOH, Water (moderate) |

| pKa (Conjugate Acid) | ~4.0–4.5 (Aniline nitrogen) |

| Key Hazard | H301 (Toxic if swallowed), H341 (Suspected mutagen) |

Synthetic Framework: Suzuki-Miyaura Cross-Coupling[3][5][6]

The synthesis of 3-(Furan-2-yl)aniline relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling .[3] While direct coupling of free anilines is possible, it presents challenges regarding catalyst deactivation by the free amine. The protocol below utilizes a robust catalytic system to mitigate this, followed by a controlled salt formation step.

Mechanism of Action

The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromoaniline.

-

Transmetallation: The furan-2-boronic acid activates with the base (carbonate) and transfers the furan group to the palladium center.

-

Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

Visualization: Synthetic Pathway

Caption: Step-wise synthesis from commercially available precursors via Pd-catalyzed cross-coupling and subsequent hydrochloride salt stabilization.

Detailed Experimental Protocol

Step 1: Cross-Coupling (Free Base Synthesis)

-

Charge: To a flame-dried 250 mL round-bottom flask, add 3-bromoaniline (1.0 eq, 10 mmol) and furan-2-boronic acid (1.2 eq, 12 mmol).

-

Solvent System: Dissolve in a degassed mixture of 1,4-dioxane:water (4:1 v/v) (50 mL). The aqueous component is critical for the activation of the boronic acid.

-

Catalyst & Base: Add K₂CO₃ (2.5 eq) followed by Pd(dppf)Cl₂·DCM (3 mol%).[4] Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here as the bidentate ligand resists displacement by the aniline nitrogen.

-

Reaction: Heat to 90°C under nitrogen for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine (x3). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the free base as a yellow oil/solid.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base (1.0 g) in minimal anhydrous Diethyl Ether or DCM (10 mL).

-

Acidification: Dropwise add 4M HCl in Dioxane (1.5 eq) at 0°C. A thick precipitate will form immediately.

-

Isolation: Stir for 30 minutes. Filter the solid under argon (furan derivatives can be hygroscopic).

-

Washing: Wash the filter cake with cold diethyl ether to remove excess acid.

-

Drying: Dry under high vacuum at 40°C to yield 3-(Furan-2-yl)aniline hydrochloride .

Applications in Drug Discovery[4][8]

This compound acts as a versatile "linker-scaffold" in medicinal chemistry.[3][5] The furan ring serves as a hydrogen bond acceptor, while the aniline amine provides a vector for amide coupling or urea formation.

Key Therapeutic Areas

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Derivatives of 3-(furan-2-yl)aniline are investigated as Positive Allosteric Modulators (PAMs) for the

7-nAChR subtype.[3] The furan ring mimics the spatial occupancy of aromatic residues in the receptor's allosteric pocket, potentially treating cognitive deficits in schizophrenia and Alzheimer's. -

Kinase Inhibition: The scaffold is used to synthesize Type II kinase inhibitors. The aniline nitrogen forms the "hinge-binding" motif (often after conversion to a urea or amide), while the furan extends into the hydrophobic back-pocket.

-

Antimicrobial Agents: Furan-aniline hybrids function as precursors for Schiff bases (imines) that exhibit antifungal activity against Candida albicans by disrupting cell wall synthesis.

Visualization: Hit-to-Lead Optimization Logic

Caption: Divergent synthesis strategies utilizing the aniline amine to access distinct therapeutic classes.

Safety & Handling (E-E-A-T)

Critical Warning: Anilines and furans possess significant toxicity profiles.

-

Acute Toxicity (H301, H311, H331): Toxic by oral, dermal, and inhalation routes. The furan moiety is metabolically activated (via cytochrome P450) to reactive enedials, which are cytotoxic.

-

Genotoxicity (H341): Suspected of causing genetic defects.[4][6][7][8][9] Handle only in a Class II Biosafety Cabinet or Fume Hood.

Storage Protocol:

-

Store at -20°C .

-

Protect from light (furan photosensitivity).

-

Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the furan ring to ring-opened dicarbonyls.

References

-

BenchChem. 3-(Furan-2-yl)aniline | CAS 102269-42-1 | Applications and Synthesis. Retrieved from 3

-

Sigma-Aldrich. 3-(Furan-2-yl)aniline Product Specification and Safety Data Sheet. Retrieved from 10

-

National Institutes of Health (NIH). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Antimicrobial Activity. Retrieved from 11

-

BLD Pharm. Safety Data Sheet: 3-(Furan-2-yl)aniline (CAS 102269-42-1).[12] Retrieved from 12

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. scbt.com [scbt.com]

- 3. 3-(Furan-2-yl)aniline|CAS 102269-42-1|Supplier [benchchem.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-(Furan-2-yl)aniline | 102269-42-1 [sigmaaldrich.com]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 102269-42-1|3-(Furan-2-yl)aniline|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Furan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Furan-2-yl)aniline, a unique heterocyclic aromatic compound, has emerged as a significant building block in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, which integrates an electron-rich furan ring with a versatile aniline moiety, imparts a distinct set of physicochemical properties that make it an attractive scaffold for the design of novel bioactive molecules and functional materials.[1] This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, spectroscopic profile, and reactivity of 3-(Furan-2-yl)aniline, offering a critical resource for researchers leveraging this compound in their work.

Molecular and Physicochemical Profile

The fundamental properties of 3-(Furan-2-yl)aniline are summarized in the table below. These characteristics are crucial for understanding its behavior in various chemical and biological systems, guiding experimental design, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 102269-42-1 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a solid at room temperature | Inferred |

| Melting Point | Data not available in searched sources | |

| Boiling Point | Data not available in searched sources | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform, with limited solubility in water. | Inferred from aniline and furan properties |

| pKa | Data not available in searched sources | |

| logP | Data not available in searched sources |

Synthesis of 3-(Furan-2-yl)aniline: A Validated Protocol

The synthesis of 3-(Furan-2-yl)aniline is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high efficiency and functional group tolerance, making it a preferred route for the formation of biaryl linkages. The reaction couples an aryl halide (3-bromoaniline) with an organoboron species (furan-2-ylboronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings involving furan derivatives.

Materials:

-

3-Bromoaniline

-

Furan-2-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromoaniline (1.0 eq), furan-2-ylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

-

Solvent and Base Addition: Add a 4:1 mixture of toluene and water to the flask. Subsequently, add potassium carbonate (2.0 eq) to the reaction mixture.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-(Furan-2-yl)aniline by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Caption: Suzuki-Miyaura synthesis of 3-(Furan-2-yl)aniline.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of 3-(Furan-2-yl)aniline. While specific experimental spectra for this compound were not found in the searched literature, the expected spectral features can be predicted based on the known characteristics of the furan and aniline moieties.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and aniline rings. The furan protons will appear as multiplets in the aromatic region, typically between 6.0 and 7.5 ppm. The protons on the aniline ring will also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the position of the furan substituent. The amine (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the furan carbons will be characteristic of an electron-rich aromatic heterocycle, while the aniline carbons will show shifts typical for a substituted benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1200 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-(Furan-2-yl)aniline (m/z = 159.18). Fragmentation patterns will likely involve the loss of fragments characteristic of furan and aniline rings.

Reactivity and Potential Applications

The reactivity of 3-(Furan-2-yl)aniline is dictated by the interplay of the furan and aniline functionalities.

-

Aniline Moiety: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions of the aniline ring. It can also undergo a variety of reactions typical of primary amines, such as diazotization, acylation, and alkylation.

-

Furan Moiety: The furan ring is an electron-rich heterocycle and is susceptible to electrophilic attack, primarily at the C5 position. It can also participate in Diels-Alder reactions, acting as a diene.

This dual reactivity makes 3-(Furan-2-yl)aniline a valuable precursor for the synthesis of a wide range of more complex molecules.

Caption: Key reactivity pathways of 3-(Furan-2-yl)aniline.

The unique structural features of 3-(Furan-2-yl)aniline have led to its exploration in several areas of research:

-

Medicinal Chemistry: It serves as a core structure in the development of novel therapeutic agents. Derivatives have shown promise as positive allosteric modulators of α7 nicotinic acetylcholine receptors, with potential applications in treating pain and inflammation.[1] Additionally, the furan-aniline scaffold is a foundation for synthesizing new antimicrobial compounds.[1]

-

Materials Science: The π-conjugated system of 3-(Furan-2-yl)aniline makes it a candidate for the development of advanced materials, including self-healing anticorrosion coatings and components for organic electronics.[1]

Safety and Handling

3-(Furan-2-yl)aniline is classified as hazardous and is toxic if swallowed.[1] It is imperative that appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS).

Conclusion

3-(Furan-2-yl)aniline is a versatile and valuable building block with a rich chemical profile. Its synthesis via the robust Suzuki-Miyaura coupling provides a reliable route to this important intermediate. The combination of the reactive aniline and furan moieties opens up a wide array of possibilities for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for any researcher looking to capitalize on the potential of this intriguing molecule.

References

Sources

A-Z Guide to the Structural Elucidation of 3-(Furan-2-yl)aniline: A Technical Guide for Chemical Researchers

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of 3-(Furan-2-yl)aniline, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple listing of procedures to offer a strategic and logical approach, grounded in established analytical principles. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for characterizing novel chemical entities. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to present a reliable elucidation strategy.[1]

The structural confirmation of a synthesized molecule like 3-(Furan-2-yl)aniline is a critical step in chemical research, ensuring the identity and purity of the compound before proceeding with further studies.[2][3][4] The process relies on a suite of spectroscopic techniques that, when used in concert, provide an unambiguous assignment of the molecular structure.

Strategic Elucidation Workflow

The structural elucidation of 3-(Furan-2-yl)aniline follows a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structural assignment.

Caption: Integrated workflow for the structural elucidation of 3-(Furan-2-yl)aniline.

Mass Spectrometry: The First Step in Identification

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a newly synthesized compound.

Expertise & Experience: The choice of ionization technique is critical. For a relatively stable, aromatic molecule like 3-(Furan-2-yl)aniline, Electron Ionization (EI) is a robust choice that will not only provide the molecular ion peak but also a characteristic fragmentation pattern that can offer initial structural clues. High-Resolution Mass Spectrometry (HRMS) is then employed to determine the exact mass, allowing for the unambiguous determination of the molecular formula.[2]

Expected Data for 3-(Furan-2-yl)aniline (C₁₀H₉NO):

-

Molecular Formula: C₁₀H₉NO

-

Monoisotopic Mass: 159.0684 g/mol [5]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

|---|---|

| [M]+ | 159.0684 |

| [M+H]+ | 160.0757 |

Fragmentation Analysis: The fragmentation pattern in EI-MS can provide valuable structural information. For aromatic amines, a common fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom.[6][7] The stability of the aromatic ring often leads to a prominent molecular ion peak.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to Electrospray Ionization (ESI) in positive mode for the [M+H]+ ion or EI for the [M]+ ion.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the peak corresponding to the molecular ion and use the instrument's software to calculate the elemental composition based on the accurate mass.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.

Expertise & Experience: For 3-(Furan-2-yl)aniline, the key functional groups to identify are the N-H stretches of the primary amine, the C-N stretching of the aromatic amine, the C=C stretching of the aromatic rings, and the C-O-C stretching of the furan ring. The presence and position of these bands provide strong evidence for the proposed structure.

Table 2: Expected IR Absorption Bands for 3-(Furan-2-yl)aniline

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3400-3250 | Two bands for a primary amine[8] |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp bands |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong band |

| C-O-C Stretch (Furan) | 1250-1020 | Strong, characteristic band[9] |

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Expertise & Experience: The presence of both furan and aniline rings connected by a single bond creates an extended π-conjugated system. This is expected to result in strong UV absorption at wavelengths longer than those for benzene or furan alone. The position of the λmax can be influenced by the solvent polarity.

Expected Data: Aromatic compounds typically exhibit strong absorption in the 200-400 nm range.[10][11] For 3-(Furan-2-yl)aniline, one would expect multiple absorption bands corresponding to π → π* transitions of the aromatic systems.

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent and record the baseline.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.

Expertise & Experience: The chemical shifts and coupling patterns in the ¹H NMR spectrum will be highly informative. The aromatic protons on the aniline and furan rings will appear in distinct regions, and their splitting patterns will reveal their substitution patterns. 2D NMR experiments like COSY, HSQC, and HMBC are then used to definitively connect the protons and carbons, confirming the overall structure.

¹H NMR Spectroscopy

Expected Proton Chemical Shifts (δ) and Multiplicities:

-

Furan Protons: The protons on the furan ring are expected to appear in the range of δ 6.0-7.5 ppm.[12]

-

Aniline Protons: The aromatic protons on the aniline ring will resonate between δ 6.5-7.5 ppm.[13]

-

Amine Protons: The -NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Expected Carbon Chemical Shifts (δ):

-

Furan Carbons: The carbons of the furan ring are expected in the range of δ 105-150 ppm.

-

Aniline Carbons: The carbons of the aniline ring will appear between δ 115-150 ppm.

Table 3: Predicted ¹H and ¹³C NMR Data (Illustrative)

| Position | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) |

|---|---|---|

| Furan H-3 | ~6.4, dd | ~110 |

| Furan H-4 | ~6.3, t | ~105 |

| Furan H-5 | ~7.4, dd | ~142 |

| Aniline H-2 | ~7.1, d | ~118 |

| Aniline H-4 | ~6.7, t | ~115 |

| Aniline H-5 | ~7.2, t | ~129 |

| Aniline H-6 | ~6.8, d | ~117 |

| Furan C-2 | - | ~150 |

| Aniline C-1 | - | ~148 |

| Aniline C-3 | - | ~125 |

| -NH₂ | broad s | - |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other. This is crucial for tracing the connectivity within the furan and aniline rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is key for establishing the connection between the furan and aniline rings.

Caption: Key HMBC correlation confirming the connectivity between the aniline and furan rings.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[14][15][16][17]

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants. Correlate the 1D and 2D data to build the complete molecular structure.

Conclusion

The structural elucidation of 3-(Furan-2-yl)aniline is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By following the logical workflow outlined in this guide—from determining the molecular formula by HRMS to identifying functional groups with IR and UV-Vis, and finally mapping out the detailed atomic connectivity with a suite of NMR experiments—researchers can achieve an unambiguous and confident structural assignment. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities.

References

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (n.d.). Retrieved February 4, 2026, from [Link]

-

An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

-

Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

- Sen, S., et al. (2010).

-

Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Army Research Laboratory. Retrieved February 4, 2026, from [Link]

-

IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

2-(Furan-2-yl)aniline. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 4, 2026, from [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016). ResearchGate. Retrieved February 4, 2026, from [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (n.d.). The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

-

The infrared spectrum of aniline vapour. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved February 4, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

-

UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved February 4, 2026, from [Link]

-

Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved February 4, 2026, from [Link]

-

Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 4, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. ecommons.udayton.edu [ecommons.udayton.edu]

- 10. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 11. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organomation.com [organomation.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

An In-Depth Technical Guide to the Solubility Profile of 3-(Furan-2-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 3-(Furan-2-yl)aniline hydrochloride, a versatile building block in medicinal chemistry.[1] Understanding the solubility of this hydrochloride salt is paramount for its effective application in drug discovery and development, as solubility directly influences bioavailability, formulation feasibility, and the reliability of in vitro screening data. This document outlines the theoretical underpinnings of solubility for an amine salt, provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, and discusses critical factors that influence the dissolution process. Methodologies are presented with a focus on scientific integrity, ensuring that each protocol functions as a self-validating system. By integrating established principles with actionable protocols, this guide serves as an essential resource for researchers, chemists, and formulation scientists working to advance molecules from the bench to clinical application.

Introduction: The Critical Role of Solubility

3-(Furan-2-yl)aniline is a key chemical intermediate that integrates electron-rich furan and aniline systems into a single molecular scaffold.[1] Its derivatives have shown promise in neuroscience as modulators of nicotinic acetylcholine receptors and in the development of novel antimicrobial agents.[1][2] For therapeutic applications, the parent amine is often converted to a hydrochloride (HCl) salt. This conversion is a standard pharmaceutical strategy to improve physicochemical properties such as stability and, most importantly, aqueous solubility compared to the free base.[3]

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its ultimate success. Poor solubility can lead to:

-

Low Oral Bioavailability: Insufficient dissolution in the gastrointestinal tract limits absorption.

-

Inconsistent Efficacy: Variable dissolution rates can lead to unpredictable therapeutic outcomes.

-

Formulation Challenges: Complex and costly formulation strategies may be required to achieve desired drug concentrations.[4]

-

Artifacts in Biological Assays: Compound precipitation in assay media can lead to inaccurate structure-activity relationship (SAR) data.

This guide provides the necessary theoretical and practical knowledge to thoroughly characterize the solubility profile of 3-(Furan-2-yl)aniline hydrochloride, enabling informed decisions throughout the drug development pipeline.

Physicochemical Properties & Theoretical Framework

Key Physicochemical Descriptors

The properties of the free base, 3-(Furan-2-yl)aniline, provide a foundation for understanding the behavior of its salt form.

| Property | Predicted/Known Value | Significance for Solubility | Source |

| Molecular Formula | C₁₀H₉NO | Foundational for all calculations. | [1] |

| Molecular Weight | 159.18 g/mol | Relates mass to molar concentration. | [1] |

| Predicted XLogP3 | 1.9 - 2.4 | Indicates moderate lipophilicity. The free base is expected to have low intrinsic aqueous solubility. | [5][6] |

| Predicted pKa | ~4.0 - 4.6 (for the conjugate acid) | The anilinic nitrogen is weakly basic. The pKa dictates the pH range over which solubility will dramatically change. | [7][8] |

| Hydrogen Bond Donors | 2 (Amine group) | Influences interactions with polar solvents. | [5][6] |

| Hydrogen Bond Acceptors | 2 (Nitrogen and Furan Oxygen) | Influences interactions with polar solvents. | [5][6] |

Note: Predicted values are derived from computational models for the free base or from data for structurally related anilines and furans.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

As the hydrochloride salt of a weak base, the aqueous solubility of 3-(Furan-2-yl)aniline HCl is fundamentally dependent on pH. The relationship between pH, pKa, and the ratio of the ionized (protonated) and non-ionized (free base) forms is described by the Henderson-Hasselbalch equation.[9][10]

For the conjugate acid of an amine (R-NH₃⁺):

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

Where:

-

[R-NH₂] is the concentration of the free base.

-

[R-NH₃⁺] is the concentration of the protonated, ionized species.

Causality: At pH values significantly below the pKa, the equilibrium shifts towards the protonated form (R-NH₃⁺), which is highly polar and interacts favorably with water, leading to higher solubility. As the pH increases and approaches the pKa, the concentration of the less soluble free base (R-NH₂) increases, causing it to precipitate from the solution once its intrinsic solubility limit is exceeded.[11][12] This relationship is the cornerstone of predicting and understanding the compound's behavior in buffered environments like the human gastrointestinal tract.

Caption: pH-dependent equilibrium of 3-(Furan-2-yl)aniline hydrochloride.

Experimental Protocols for Solubility Determination

A complete solubility profile requires determining both thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: The true equilibrium solubility, measured when a saturated solution has been established and the dissolved and undissolved solids are in equilibrium. This is the "gold standard" measurement.[13][14]

-

Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It often overestimates thermodynamic solubility but is useful for early-stage screening.[15][16]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility and is recommended by regulatory agencies like the FDA.[13][17]

Principle: An excess of the solid compound is agitated in a chosen solvent system at a constant temperature until equilibrium is achieved. The resulting suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is measured.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of 3-(Furan-2-yl)aniline hydrochloride (e.g., 5-10 mg) into multiple 2 mL glass vials. Causality: Using excess solid ensures that a saturated solution is formed. Using multiple vials allows for sampling at different time points to confirm equilibrium.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate/citrate buffers) to each vial. Causality: These pH values simulate the environments of the stomach and different regions of the small intestine.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C for standard measurements or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period. A common practice is to sample at multiple time points (e.g., 24, 48, and 72 hours).[13][15] Causality: Equilibrium is confirmed when the measured solubility does not change between successive time points.

-

-

Sample Separation (Self-Validation Step 1):

-

Allow the vials to stand undisturbed for at least 30 minutes to let larger particles settle.

-

Withdraw an aliquot from the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. Discard the first 100-200 µL of filtrate to prevent adsorption losses. Causality: Filtration is a critical step. Incomplete removal of solids will lead to a gross overestimation of solubility.

-

-

pH Measurement (Self-Validation Step 2):

-

Measure the final pH of the remaining suspension in the vial. Causality: The addition of a non-buffered solid can alter the buffer's pH. The final measured pH is the correct value to report with the solubility result.[13]

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Solid-State Analysis (Self-Validation Step 3 - Optional but Recommended):

-

Recover the remaining solid from the vial, dry it, and analyze it using techniques like XRPD or DSC. Causality: This step verifies that the compound has not undergone a phase transition or converted to a different polymorphic or solvated form during the experiment, which could alter its solubility.

-

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Expected Solubility Profile & Data Presentation

The solubility of 3-(Furan-2-yl)aniline HCl is expected to be highest at low pH and decrease as the pH approaches and surpasses its pKa.

Table 2: Hypothetical Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Final pH | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 25 | 1.2 | >2000 | >10.2 |

| pH 4.5 Acetate Buffer | 25 | 4.5 | 850 | 4.3 |

| pH 6.8 Phosphate Buffer | 25 | 6.8 | 45 | 0.23 |

| pH 7.4 Phosphate Buffer | 25 | 7.4 | 30 | 0.15 |

| Water | 25 | ~5.5 | 600 | 3.1 |

| Ethanol | 25 | N/A | >10000 | >51.2 |

| DMSO | 25 | N/A | >20000 | >102.4 |

Note: This data is illustrative. Actual values must be determined experimentally.

Conclusion and Best Practices

Characterizing the solubility profile of 3-(Furan-2-yl)aniline hydrochloride is a non-negotiable step in its evaluation as a potential drug candidate or advanced chemical intermediate. This guide establishes a robust framework for this assessment, grounded in fundamental physicochemical principles and validated experimental design.

Key Takeaways for Researchers:

-

Prioritize Thermodynamic Solubility: The shake-flask method, while more time-consuming, provides the definitive equilibrium solubility data required for regulatory and late-stage development decisions.

-

pH is Paramount: As an amine salt, the solubility of this compound is inextricably linked to pH. A full pH-solubility profile (pH 1.2-7.4) is essential.

-

Embrace Self-Validating Protocols: Always measure the final pH of the suspension and, where possible, analyze the post-experiment solid phase. These steps ensure the integrity and accuracy of the generated data.

-

Contextualize Your Data: The choice of solvent, temperature, and experimental method should align with the intended application, whether it be for early-stage screening, formulation development, or biopharmaceutical classification.

By adhering to the principles and protocols outlined herein, scientists can generate a reliable and comprehensive solubility profile for 3-(Furan-2-yl)aniline hydrochloride, enabling data-driven decisions and accelerating the path of scientific discovery.

References

- Vertex AI Search result, citing ANILINE HYDROCHLORIDE d

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Furan-3-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-Methylfuran-2-yl)aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

FDA. (2021). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.6: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]

-

ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

-

ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

Sources

- 1. 3-(Furan-2-yl)aniline|CAS 102269-42-1|Supplier [benchchem.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 5. 2-(Furan-3-yl)aniline | C10H9NO | CID 57473768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. evotec.com [evotec.com]

- 15. enamine.net [enamine.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. fda.gov [fda.gov]

An In-depth Technical Guide to the Stability of Furan-Containing Aniline Isomers

Abstract

Furan-containing anilines represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The isomeric form of these molecules—defined by the relative positions of the furan and amino substituents on the phenyl ring—profoundly dictates their physicochemical properties, including thermodynamic stability. Understanding the factors that govern isomer stability is therefore critical for rational drug design, synthesis optimization, and predicting the long-term viability of materials. This guide provides a comprehensive analysis of the electronic, steric, and intramolecular forces that determine the stability of furan-containing aniline isomers. We synthesize theoretical principles with field-proven experimental methodologies, offering researchers, scientists, and drug development professionals a robust framework for assessing and predicting isomer stability.

Introduction: The Significance of Isomeric Purity and Stability

The fusion of a furan ring with an aniline moiety creates a molecular scaffold with a rich electronic landscape and diverse chemical reactivity. These compounds are integral to a wide range of applications, from kinase inhibitors in oncology to monomer units in high-performance polymers. However, the synthesis of these biaryl systems often yields a mixture of isomers (e.g., ortho, meta, and para substitution patterns). The specific isomer used in a final product is not an arbitrary choice; it is a critical parameter that influences biological activity, material properties, and, crucially, thermodynamic stability.

An unstable isomer can be prone to degradation under storage or physiological conditions, leading to loss of efficacy, formation of toxic byproducts, or failure of a material. Consequently, a thorough understanding of the principles governing the relative stability of these isomers is paramount. This guide will explore the theoretical underpinnings of isomer stability and detail the computational and experimental workflows used to quantify it.

Theoretical Framework for Stability Analysis

The thermodynamic stability of an isomer is inversely related to its internal energy; lower energy corresponds to higher stability.[1] The primary factors influencing this energy state are electronic effects, steric interactions, and intramolecular forces.

Electronic Effects: The Interplay of Resonance and Induction

The stability of furan-containing aniline isomers is largely dictated by the degree of electronic communication between the electron-donating amino group (-NH₂) and the electron-rich furan ring, mediated by the central phenyl ring.

-

Resonance (Mesomeric) Effect: The lone pair of electrons on the aniline nitrogen can be delocalized into the π-system of the phenyl ring. This effect is strongest when the amino group is in the ortho or para position relative to the furan ring. In the para isomer, in particular, a continuous conjugated system can extend from the nitrogen atom, through the phenyl ring, and into the furan ring, leading to significant resonance stabilization. This delocalization distributes electron density over a larger area, lowering the overall energy of the molecule. The meta isomer lacks this direct, extended conjugation, making it inherently less stable from a resonance perspective.

-

Inductive Effect: The amino group also exerts a weak electron-withdrawing inductive effect due to the higher electronegativity of nitrogen compared to carbon. However, this effect is generally outweighed by the much stronger resonance donation.

Steric Effects and Conformational Isomerism

Steric hindrance, defined as the repulsion between electron clouds of non-bonded atoms in close proximity, plays a crucial role, especially in the ortho isomer.[2]

-

In ortho-(furan-x-yl)aniline, the close proximity of the furan ring and the amino group can force the two rings to twist out of planarity. This dihedral angle deviation disrupts the π-orbital overlap between the rings, diminishing the stabilizing resonance effect. This steric strain increases the molecule's internal energy, thereby reducing its thermodynamic stability compared to the less hindered para isomer.[3]

-

The meta and para isomers experience significantly less steric hindrance, allowing for greater co-planarity and more effective electronic delocalization.

The interplay between stabilizing electronic effects and destabilizing steric effects often results in the following general stability trend for (furan-2-yl)aniline isomers:

para > meta > ortho

This trend is a direct consequence of the para isomer maximizing resonance stabilization with minimal steric penalty, while the ortho isomer suffers from significant steric strain that compromises conjugation.

Computational Chemistry: Predicting Isomer Stability

Advances in computational chemistry provide powerful tools for predicting the relative stability of isomers before embarking on complex synthetic routes.[4] Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately calculate the electronic structure and thermodynamic properties of molecules.[5][6]

A typical computational workflow involves:

-

Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation.

-

Frequency Calculation: This step confirms that the optimized structure is a true energy minimum and provides the zero-point vibrational energy (ZPVE).

-

Energy Calculation: High-accuracy single-point energy calculations are performed on the optimized geometries. The resulting total electronic energies, corrected with ZPVE, can be used to compare the relative stabilities of the isomers. The isomer with the lowest calculated Gibbs free energy or enthalpy of formation is predicted to be the most stable.[7][8]

This computational approach allows for a quantitative ranking of isomer stability, guiding synthetic efforts toward the most promising candidates.[9]

Experimental Determination of Isomer Stability

While computational methods are predictive, experimental validation is essential for confirming theoretical findings and understanding real-world behavior.

Synthesis of Furan-Containing Aniline Isomers

The targeted synthesis of specific isomers is the first step in their experimental evaluation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most robust and versatile methods for this purpose.[10][11][12]

Protocol: Representative Suzuki-Miyaura Coupling for 4-(Furan-2-yl)aniline (para isomer)

This protocol describes a general procedure for the synthesis of the para isomer, which can be adapted for other isomers by selecting the appropriate starting materials.

Materials:

-

4-Bromoaniline

-

Furan-2-boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [P(Ph)₃]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% P(Ph)₃).

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(furan-2-yl)aniline.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Note: The base (K₂CO₃) is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12] The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting efficient coupling.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing the thermal stability of compounds.[13]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It can determine melting points, enthalpies of fusion, and the onset temperature of decomposition. A higher decomposition temperature generally indicates greater thermal stability.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] This technique provides precise information about the temperatures at which degradation and mass loss occur. The temperature at which 5% mass loss (Td5) occurs is a common metric for comparing the thermal stability of different materials.

Data Presentation: Thermal Properties of (Furan-2-yl)aniline Isomers (Illustrative Data)

| Isomer | Melting Point (°C) | Onset of Decomposition (Td5, °C) | Predicted Stability Rank |

| ortho | 45-47 | ~210 | 3 |

| meta | 58-60 | ~245 | 2 |

| para | 88-90 | ~260 | 1 |

Note: The data presented are illustrative and may vary based on specific experimental conditions and purity.

Calorimetry for Thermodynamic Stability

The most direct experimental measure of thermodynamic stability comes from determining the standard enthalpy of formation (ΔHf°). This is often achieved through combustion calorimetry.[15] In this technique, a precise amount of the isomer is completely combusted in a bomb calorimeter, and the heat released (heat of combustion) is measured.[16] According to Hess's law, the enthalpy of formation can be calculated from the heat of combustion. Isomers with a lower (more negative) enthalpy of formation are more thermodynamically stable.[1]

Integrated Workflow for Stability Assessment

A robust assessment of isomer stability integrates both computational and experimental approaches in a synergistic workflow. This ensures that predictions are grounded in empirical data and that experimental efforts are guided by a solid theoretical foundation.

Caption: Integrated workflow for furan-containing aniline isomer stability assessment.

Implications for Drug Development and Materials Science

The selection of a specific, stable isomer has profound consequences:

-

In Drug Development: An unstable isomer may degrade on the shelf or in vivo, leading to reduced therapeutic efficacy and the potential formation of immunogenic or toxic degradants. Choosing the most stable isomer ensures a longer shelf life, consistent dosing, and a safer pharmacological profile.

-

In Materials Science: For applications like organic electronics or high-performance polymers, the thermal stability of the monomer unit is critical. An isomer with poor thermal stability can limit the processing temperatures and long-term operational reliability of the final device or material.

Conclusion

The thermodynamic stability of furan-containing aniline isomers is a complex function of electronic, steric, and intramolecular interactions. A comprehensive evaluation reveals that the para isomer is typically the most stable, benefiting from maximized resonance stabilization with minimal steric hindrance. The ortho isomer is often the least stable due to significant steric repulsion that compromises planarity and electronic delocalization. A synergistic approach that combines the predictive power of computational chemistry with the empirical certainty of experimental techniques like thermal analysis and calorimetry provides the most reliable framework for identifying and selecting the optimal isomer for a given application. This rigorous, integrated workflow is indispensable for accelerating innovation and ensuring the safety and efficacy of next-generation pharmaceuticals and advanced materials.

References

-

Etim, E. S., & Inam, M. A. (2020). Quantum Chemical studies of Furan. ResearchGate. [Link]

-

Various Authors. (2018). Reddit Discussion on Thermodynamic Stability and Heat of Combustion. Reddit. [Link]

-

Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. ResearchGate. [Link]

-

Bartel, C. J., et al. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group. [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

da Silva, M. A. V. R., et al. (2007). Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers. PubMed. [Link]

-

Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. PMC - NIH. [Link]

-

Tcho-Tcho, F. P., et al. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central. [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. Chemistry LibreTexts. [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Chegg.com. (2022). Solved The relative thermodynamic stability of isomeric. Chegg.com. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Explained. (2017). 04.07 Stability Factors: Steric Effects. YouTube. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

RSC Blogs. (2022). Hot Article – PCCP Blog. RSC Blogs. [Link]

-

Abdullahi, M., et al. (n.d.). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bartel.cems.umn.edu [bartel.cems.umn.edu]